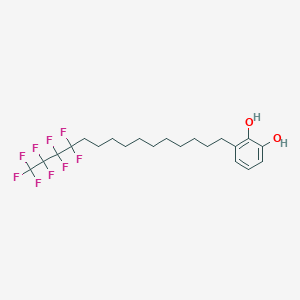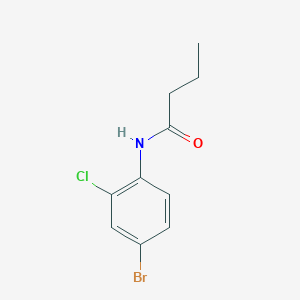
3-(Nonafluoropentadecyl)catechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Nonafluoropentadecyl)catechol, commonly known as NFC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound is a member of the catechol family and has a long-chain fluorocarbon tail, which gives it hydrophobic characteristics.
Aplicaciones Científicas De Investigación
3-(Nonafluoropentadecyl)catechol has found several applications in scientific research, including its use as a surfactant, antibacterial agent, and as a coating material for biomedical devices. The compound's unique hydrophobic properties make it an excellent surfactant for oil-water emulsions, and its antibacterial properties make it a potential candidate for use in medical devices.
Mecanismo De Acción
The mechanism of action of 3-(Nonafluoropentadecyl)catechol is not well understood. However, it is believed that the compound's hydrophobic tail interacts with the bacterial cell membrane, leading to its disruption and subsequent death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in animal studies. However, its long-term effects on human health are not well understood. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Nonafluoropentadecyl)catechol is its hydrophobic properties, which make it an excellent candidate for use in oil-water emulsions. However, the compound's high cost and limited availability are significant limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(Nonafluoropentadecyl)catechol, including its use as a coating material for biomedical devices, its potential use in the treatment of inflammatory diseases, and its antibacterial properties. Additionally, further research is needed to understand the compound's mechanism of action and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a synthetic compound that has unique properties that have made it a focus of scientific research. The compound's hydrophobic properties make it an excellent candidate for use in oil-water emulsions, and its antibacterial and anti-inflammatory properties make it a potential candidate for use in medical devices and the treatment of inflammatory diseases. However, further research is needed to understand the compound's mechanism of action and its long-term effects on human health.
Métodos De Síntesis
3-(Nonafluoropentadecyl)catechol can be synthesized using various methods, including the Grignard reaction, Friedel-Crafts acylation, and Sonogashira coupling. The most commonly used method is the Sonogashira coupling, which involves the reaction between pentadecyl iodide and nonafluorobutyl acetylene in the presence of a palladium catalyst.
Propiedades
Número CAS |
131545-71-6 |
|---|---|
Fórmula molecular |
C21H27F9O2 |
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
3-(12,12,13,13,14,14,15,15,15-nonafluoropentadecyl)benzene-1,2-diol |
InChI |
InChI=1S/C21H27F9O2/c22-18(23,19(24,25)20(26,27)21(28,29)30)14-9-7-5-3-1-2-4-6-8-11-15-12-10-13-16(31)17(15)32/h10,12-13,31-32H,1-9,11,14H2 |
Clave InChI |
VOSLQIFOYWLTEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
3-(nonafluoropentadecyl)catechol 3-NFPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

